Cas no 2167779-11-3 (1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol)

1,1,1-Trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. The methoxypyridine moiety contributes to improved binding affinity in target interactions, particularly in enzyme inhibition studies. This compound serves as a versatile intermediate for synthesizing more complex molecules, offering advantages in precision modifications due to its reactive hydroxyl group. Its well-defined structure and stability under various conditions make it suitable for high-purity applications in medicinal chemistry and material science.
1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol structure
2167779-11-3 structure
Product Name:1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol
CAS No:2167779-11-3
MF:C9H10F3NO2
MW:221.176413059235
CID:5951442
PubChem ID:165782090
Update Time:2025-06-08

1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol
    • 2167779-11-3
    • EN300-1953157
    • Inchi: 1S/C9H10F3NO2/c1-15-8-3-2-6(5-13-8)4-7(14)9(10,11)12/h2-3,5,7,14H,4H2,1H3
    • InChI Key: IURBNNJOVKYSPQ-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=NC(=CC=1)OC)O)(F)F

Computed Properties

  • Exact Mass: 221.06636305g/mol
  • Monoisotopic Mass: 221.06636305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.4Ų

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1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol Related Literature

Additional information on 1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol

Professional Introduction to 1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol (CAS No. 2167779-11-3)

1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, with the CAS number 2167779-11-3, has garnered considerable attention due to its potential applications in drug development and molecular design. The presence of both trifluoromethyl and methoxypyridine functional groups makes it a versatile intermediate in synthesizing complex molecules with enhanced biological activity.

The compound's structure consists of a propan-2-ol backbone substituted with a trifluoromethyl group at the 1-position and a 6-methoxypyridinyl moiety at the 3-position. This arrangement not only imparts stability to the molecule but also facilitates interactions with biological targets. The trifluoromethyl group is known for its ability to modulate metabolic pathways and enhance binding affinity, while the methoxypyridine ring provides a hydrogen bonding network that is crucial for receptor binding.

In recent years, there has been a growing interest in the development of fluorinated compounds for their improved pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules often leads to increased lipophilicity, reduced metabolic clearance, and enhanced binding stability. This has made compounds like 1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol valuable candidates for further exploration in medicinal chemistry.

Recent studies have demonstrated the utility of this compound in the synthesis of novel bioactive molecules. For instance, researchers have leveraged its structural features to develop inhibitors targeting various therapeutic areas, including oncology and central nervous system disorders. The methoxypyridine moiety serves as a privileged scaffold that can interact with specific amino acid residues in protein targets, while the trifluoromethyl group enhances the compound's pharmacological profile.

The synthesis of 1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include nucleophilic substitution reactions to introduce the trifluoromethyl group and palladium-catalyzed cross-coupling reactions to attach the methoxypyridine moiety. These synthetic strategies are well-documented in the literature and provide a robust framework for further derivatization.

The compound's potential as a building block in drug discovery is further underscored by its compatibility with various functionalization strategies. Researchers can modify different positions on the molecule to fine-tune its biological activity. For example, introducing additional substituents at the 2-position of the propanol backbone or varying the electronic properties of the methoxypyridine ring can lead to compounds with distinct pharmacological profiles.

In conclusion, 1,1,1-trifluoro-3-(6-methoxypyridin-3-yl)propan-2-ol (CAS No. 2167779-11-3) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive intermediate for developing novel therapeutic agents. As our understanding of fluorinated compounds continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs.

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